Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for large-scale production is essential to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate include other indene derivatives and amine-containing compounds. Examples include:
- Indole derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines the indene ring system with an aminomethyl group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Biological Activity
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as 3-aminomethyl-indan-1-carboxylic acid methyl ester, is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol
- CAS Number : 357426-12-1
Table 1: Basic Chemical Information
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.25 g/mol |
CAS Number | 357426-12-1 |
Synonyms | Methyl 3-(aminomethyl) indan-1-carboxylate |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially useful in treating neurodegenerative diseases like Alzheimer's disease (AD) .
- Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of Alzheimer's disease. In vitro studies have demonstrated that certain derivatives exhibit better inhibition than the standard drug Rivastigmine .
The mechanisms through which this compound exerts its effects include:
- Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells by scavenging free radicals.
- Inhibition of Amyloid Aggregation : Some derivatives have been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterases, the compound may enhance acetylcholine levels, improving synaptic transmission.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on SH-SY5Y cells exposed to amyloid-beta peptides. Results indicated a significant reduction in cell death and oxidative stress markers compared to untreated controls .
- Cholinesterase Inhibition Assay : A series of compounds based on this structure were tested for their AChE and BChE inhibitory activities. The most potent derivatives exhibited IC50 values significantly lower than Rivastigmine, suggesting their potential as therapeutic agents for cognitive disorders .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-12-1 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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